2'-Fluoro-4'-methoxyacetophenone
Overview
Description
2’-Fluoro-4’-methoxyacetophenone is an organic compound with the molecular formula C9H9FO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2’ position and a methoxy group at the 4’ position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Fluoro-4’-methoxyacetophenone typically involves the Friedel-Crafts acylation reaction. The process includes the following steps :
Starting Materials: m-Fluoroanisole and acetyl chloride.
Catalyst: Aluminum trichloride.
Solvent: Dichloroethane.
Industrial Production Methods
The industrial production of 2’-Fluoro-4’-methoxyacetophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and efficient .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2’-fluoro-4’-methoxybenzoic acid.
Reduction: Formation of 2’-fluoro-4’-methoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-4’-methoxyacetophenone is used in several scientific research applications :
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-methoxyacetophenone involves its interaction with specific molecular targets and pathways . The fluoro and methoxy groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
2’-Fluoro-4’-methoxyacetophenone can be compared with other similar compounds to highlight its uniqueness :
2’-Fluoroacetophenone: Lacks the methoxy group, making it less versatile in certain reactions.
4’-Methoxyacetophenone: Lacks the fluoro group, affecting its reactivity and applications.
2’-Hydroxy-4’-methoxyacetophenone: The hydroxy group provides different chemical properties and reactivity.
3’-Fluoro-4’-methoxyacetophenone: The position of the fluoro group affects its chemical behavior and applications.
These comparisons illustrate the unique combination of functional groups in 2’-Fluoro-4’-methoxyacetophenone, which contributes to its distinct chemical properties and applications.
Properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRRWUMTIBFCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343871 | |
Record name | 2'-Fluoro-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74457-86-6 | |
Record name | 2'-Fluoro-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Fluoro-4'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2'-Fluoro-4'-methoxyacetophenone of interest in the context of leishmaniasis research?
A1: Leishmaniasis, a neglected tropical disease, poses significant health challenges. Chalcones, a class of natural products, have shown promise as potential chemotherapeutic agents against leishmaniasis. [] this compound serves as a key building block in synthesizing novel chalcone derivatives. The research highlights that incorporating halogens, like fluorine, in chalcone structures can enhance their antiparasitic properties. [] Therefore, this compound is employed to create new chalcone candidates for antileishmanial drug discovery.
Q2: How is this compound utilized in the synthesis of novel compounds, and what is the significance of this process?
A2: this compound undergoes a Claisen-Schmidt condensation reaction with 4-chlorobenzaldehyde in the presence of aqueous sodium hydroxide and ethanol. [] This reaction yields (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, a novel chalcone derivative. The Claisen-Schmidt condensation is a vital synthetic tool in organic chemistry for constructing α,β-unsaturated ketones like chalcones. This specific synthesis is significant because it generates a new chemical entity with potential antileishmanial activity, contributing to the search for more effective treatments for this disease.
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